![molecular formula C16H16N2OS3 B2922570 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034548-51-9](/img/structure/B2922570.png)
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a fascinating organic compound known for its intricate structure comprising multiple thiophene rings and urea functionality. Thiophenes, as sulfur-containing heterocycles, impart significant electronic properties, making this compound of substantial interest in various fields, including materials science and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
Synthesis of 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:
Formation of the Bithiophene Intermediate: : The initial step involves the coupling of two thiophene rings, often through palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling.
Alkylation: : The bithiophene intermediate is then alkylated using appropriate alkyl halides under basic conditions to form the desired ethyl and methyl substituents.
Urea Formation: : Finally, the alkylated bithiophene is reacted with isocyanate or similar compounds under controlled conditions to introduce the urea functionality.
Industrial Production Methods
While the above steps are generally used in laboratory settings, industrial production might involve optimization for scale-up, including the use of continuous flow reactors to improve yield and efficiency. Solvent choice, temperature, and catalyst recycling are crucial factors in industrial settings.
化学反応の分析
Types of Reactions
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: : The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can lead to hydrogenated thiophene derivatives.
Substitution: : Electrophilic substitution reactions are common due to the electron-rich nature of thiophene.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are typical oxidizing agents.
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas is often used for reduction.
Substitution: : Various halogenating agents, like N-bromosuccinimide (NBS), can be used for substitution reactions.
Major Products Formed
Sulfoxides/Sulfones: : From oxidation.
Hydrogenated Thiophenes: : From reduction.
Halogenated Thiophenes: : From substitution.
科学的研究の応用
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has diverse applications:
Chemistry: : Used in the study of conjugated systems and electron transfer processes.
Biology: : Investigated for its potential as a bioactive molecule with antifungal or antibacterial properties.
Medicine: : Explored as a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Industry: : Potential use in organic electronics, such as organic photovoltaics and field-effect transistors.
作用機序
The compound's mechanism of action in biological systems involves interactions with molecular targets like enzymes or receptors. Its thiophene rings can participate in π-π stacking interactions, hydrogen bonding through the urea group, and act as an electron donor or acceptor.
類似化合物との比較
Similar Compounds
1-(2-(Thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
1-(2-([2,2'-Bithiophen]-5-yl)ethyl)-3-(thiophen-3-ylmethyl)urea
1-(2-(3-Thienyl)ethyl)-3-(thiophen-2-ylmethyl)urea
Uniqueness
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea stands out due to its specific substitution pattern on the thiophene rings, which influences its electronic properties and reactivity. The bithiophene unit confers unique conjugation and stability, making it particularly valuable in studies of conjugated systems and electronic applications.
特性
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS3/c19-16(18-10-14-2-1-8-21-14)17-7-5-13-3-4-15(22-13)12-6-9-20-11-12/h1-4,6,8-9,11H,5,7,10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSMUBBVTWWKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methoxy-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B2922487.png)
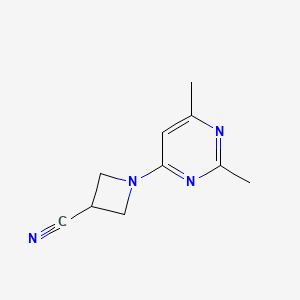

![4,5-dimethyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2922490.png)
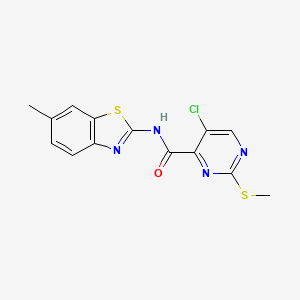
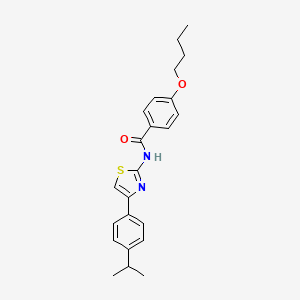
![3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol](/img/structure/B2922495.png)
![4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2922497.png)
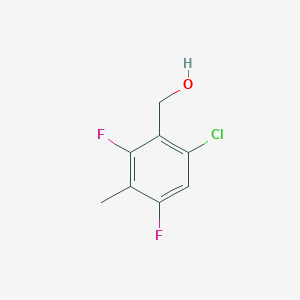
![Methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate](/img/structure/B2922500.png)
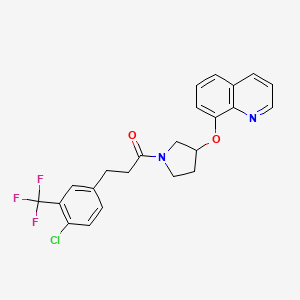
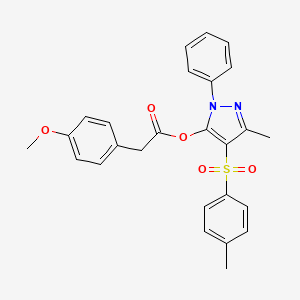
![2-((2-morpholino-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2922508.png)
![1-(3,4-Dichlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2922509.png)
